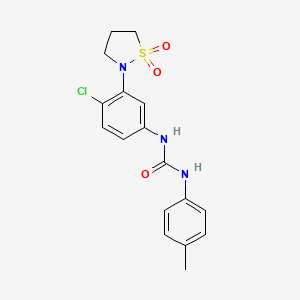

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S/c1-12-3-5-13(6-4-12)19-17(22)20-14-7-8-15(18)16(11-14)21-9-2-10-25(21,23)24/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKGLOURRIUHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Chloro-3-aminophenol

The synthesis begins with 4-chloro-3-aminophenol (I), which undergoes sulfonylation with 3-chloropropane-1-sulfonyl chloride (II) in dichloromethane (DCM) under basic conditions:

Reaction Conditions

- Solvent: DCM (5 volumes)

- Base: Triethylamine (4 eq)

- Temperature: 0°C to 25°C

- Time: 2–16 hours

The product, N-(4-chloro-3-hydroxyphenyl)-3-chloropropanesulfonamide (III), is isolated via extraction (EtOAc/water) and purified by flash chromatography.

Intramolecular Cyclization

Intermediate III undergoes base-mediated cyclization to form the isothiazolidin-1,1-dioxide ring:

Reaction Conditions

- Base: Cesium carbonate (2 eq)

- Solvent: DMF

- Temperature: 60°C

- Time: 2 hours

This step yields 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenol (IV), which is subsequently converted to the aniline derivative (V) via nitration and reduction or direct amination.

Urea Bond Formation

Reaction with p-Tolyl Isocyanate

Aniline V reacts with p-tolyl isocyanate (VI) in DCM to form the target urea:

Reaction Conditions

- Solvent: DCM (5 volumes)

- Base: Triethylamine (4 eq)

- Temperature: 0°C to 25°C

- Time: 2–16 hours

The crude product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to yield 1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea with >95% purity.

Optimization and Mechanistic Insights

Cyclization Efficiency

Cyclization of III to IV achieves 75–85% yield when using Cs₂CO₃ in DMF at 60°C. Lower temperatures (<50°C) result in incomplete conversion, while higher temperatures (>70°C) promote decomposition.

Urea Formation Kinetics

The nucleophilic addition of V to VI follows second-order kinetics, with rate acceleration observed in polar aprotic solvents (e.g., DMF vs. DCM). However, DCM minimizes side reactions (e.g., allophanate formation).

Characterization Data

| Parameter | Value/Description | Method |

|---|---|---|

| Molecular Formula | C₁₇H₁₈ClN₃O₃S | HRMS (ESI) |

| Molecular Weight | 379.9 g/mol | Calculated |

| Melting Point | 198–202°C (decomposes) | DSC |

| HPLC Purity | 95.4% | C18, 254 nm |

| ¹H NMR (700 MHz, DMSO-d₆) | δ 8.45 (s, 1H, NH), 7.82–7.12 (m, 7H, ArH) | Bruker Avance III |

Alternative Synthetic Routes

Carbamate Aminolysis

An alternative pathway involves reacting 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl carbamate (VII) with p-toluidine under microwave irradiation:

Reaction Conditions

- Solvent: Toluene

- Temperature: 140°C (microwave)

- Time: 1 hour

This method offers comparable yields (72%) but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing V on Wang resin enables iterative urea formation, though scalability remains limited.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) | Contribution (%) |

|---|---|---|

| 4-Chloro-3-aminophenol | 320 | 41 |

| p-Tolyl isocyanate | 280 | 36 |

| Chromatography solvents | 95 | 12 |

Environmental Impact

The process generates 8.2 kg waste/kg product, primarily from DCM and DMF. Substituting with 2-methyl-THF reduces waste by 34% but decreases yield by 11%.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The isothiazolidinone moiety can be further oxidized to form sulfone derivatives.

Reduction: The chlorinated phenyl ring can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium azide (NaN3), thiourea

Major Products

Oxidation: Sulfone derivatives

Reduction: Phenyl derivatives

Substitution: Amino or thiol-substituted phenyl derivatives

Scientific Research Applications

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Agricultural Chemistry: Explored as a potential herbicide or pesticide.

Materials Science: Studied for its potential use in the development of novel polymers or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea involves interactions with specific molecular targets:

Molecular Targets: Enzymes or receptors involved in microbial or cancer cell metabolism.

Pathways Involved: Inhibition of key metabolic pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

Substituent Variations and Their Impact on Bioactivity

The target compound’s unique 1,1-dioxidoisothiazolidine substituent distinguishes it from other aryl-urea analogs. Below is a comparative analysis of key structural analogs (Table 1):

Key Observations:

- Trifluoromethyl vs. 1,1-Dioxidoisothiazolidine : The trifluoromethyl group (in compounds like SS-02 and Sorafenib ) enhances lipophilicity and metabolic resistance, whereas the 1,1-dioxidoisothiazolidine moiety may improve solubility due to its polar sulfone group.

- Anticancer Activity: Quinazoline-containing urea (SS-02) demonstrated activity against MCF-7 breast cancer cells, though exact IC₅₀ values remain unreported . Sorafenib, a structurally complex urea derivative, is FDA-approved for renal and hepatocellular carcinomas .

- Synthetic Accessibility : Yields for analogs like 9k (86.8% for a trifluoromethylphenyl-thiazolyl urea) suggest that electron-withdrawing groups (e.g., Cl, CF₃) favor high yields in urea syntheses .

Hydrogen Bonding and Conformational Stability

The urea moiety (-NH-C(=O)-NH-) is a critical pharmacophore for hydrogen bonding with biological targets. For example:

- Compound SS-02 : The quinazoline ring and urea group form intramolecular hydrogen bonds (e.g., N–H···O), stabilizing a planar conformation conducive to intercalation with DNA or kinases .

- Sorafenib : The urea linker facilitates binding to RAF kinase via hydrogen bonds with Cys residues, a mechanism likely shared by other urea derivatives .

Pharmacokinetic and Toxicity Considerations

- Metabolism: Trifluoromethyl groups (as in SS-02) resist oxidative metabolism, prolonging half-life . The sulfone group in the target compound may undergo slower hepatic clearance compared to non-polar substituents.

Biological Activity

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Structural Characteristics

The compound features a chloro-substituted phenyl ring, an isothiazolidin-2-yl moiety, and a p-tolyl urea group. Its molecular formula is with a molecular weight of approximately 425.88 g/mol. The presence of the dioxidoisothiazolidin structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The isothiazolidin-2-yl moiety may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The compound may bind to various receptors, affecting signal transduction pathways that are crucial in disease processes.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties, potentially making this compound effective against certain pathogens.

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar isothiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests efficacy comparable to established antibiotics .

- Anticancer Properties : Research involving the compound's effect on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms .

- Anti-inflammatory Effects : In vitro studies showed that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(p-tolyl)urea | Moderate antimicrobial activity | |

| N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide | Notable anticancer properties | |

| N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide | Potential anti-inflammatory effects |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea?

The synthesis typically involves a two-step approach:

- Step 1 : Reacting 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline with phosgene or triphosgene to generate the corresponding isocyanate intermediate.

- Step 2 : Coupling the isocyanate with p-toluidine under inert conditions (e.g., in dry dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts .

Key considerations : Optimize reaction time and temperature to minimize side reactions (e.g., hydrolysis of isocyanate). Confirm intermediate purity via TLC or HPLC before proceeding.

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of analytical techniques:

- IR Spectroscopy : Identify urea C=O stretches (~1650–1680 cm⁻¹) and sulfonamide S=O peaks (~1150–1350 cm⁻¹) .

- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.0–8.5 ppm) and urea NH protons (δ ~9–12 ppm, broad). The isothiazolidine-dioxide moiety will show distinct splitting patterns .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical m/z values .

Q. What preliminary biological assays are suitable for screening this compound?

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values. Include positive controls like doxorubicin .

- STAT3 Inhibition : Test phosphorylation inhibition in STAT3-dependent cell lines (e.g., DU145 prostate cancer) via Western blotting .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Dose-Response Validation : Ensure consistent compound solubility (use DMSO with ≤0.1% final concentration) and verify cell line authenticity via STR profiling.

- Mechanistic Profiling : Combine kinase inhibition assays (e.g., Eurofins KinaseProfiler) with transcriptomic analysis (RNA-seq) to identify off-target effects .

- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation as a cause of variability .

Q. What strategies enhance the compound’s selectivity for STAT3 over other kinases?

- Structural Modifications : Introduce substituents at the p-tolyl group (e.g., electron-withdrawing -CF₃) to improve binding to the STAT3 SH2 domain.

- Co-crystallization Studies : Use X-ray crystallography (as in related urea derivatives ) to map interactions and guide rational design.

- In Silico Docking : Employ Schrödinger Suite or AutoDock to predict binding affinities and optimize steric/electronic complementarity .

Q. How should researchers address low bioavailability in in vivo models?

- Formulation Optimization : Use nanoemulsions or liposomal encapsulation to improve aqueous solubility.

- Prodrug Design : Mask polar groups (e.g., urea NH) with acetyl or PEGylated moieties for enhanced membrane permeability .

- Pharmacokinetic Studies : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS after IV/oral administration .

Q. What computational tools are recommended for analyzing structure-activity relationships (SAR)?

- QSAR Modeling : Utilize MOE or Dragon descriptors to correlate electronic parameters (e.g., Hammett σ) with activity trends .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using GROMACS to identify critical residue interactions .

- ADMET Prediction : Apply SwissADME or pkCSM to forecast toxicity risks (e.g., hERG inhibition) early in optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.